Gd-DTPA-BDP is classified under gadolinium complexes used in medical imaging. The synthesis of this compound involves the conjugation of gadolinium ions with diethylenetriamine pentaacetic acid and boron dipyrromethene, which enhances its stability and imaging capabilities. The primary source for the synthesis methods and applications of Gd-DTPA-BDP can be traced to various studies focused on improving MRI contrast agents through chemical modifications that increase their efficacy and safety in clinical settings .
The synthesis of Gd-DTPA-BDP typically follows these steps:
The synthesis process may involve optimization parameters such as reaction time, temperature (usually around room temperature to 50°C), and pH adjustments to maximize yield and purity .
The molecular structure of Gd-DTPA-BDP can be described as follows:
Gd-DTPA-BDP undergoes several chemical reactions relevant to its application:
The mechanism of action of Gd-DTPA-BDP primarily revolves around its role as an MRI contrast agent:
Studies have shown that modifications like those involving boron dipyrromethene can further enhance these properties by providing additional pathways for signal enhancement through fluorescence .
Gd-DTPA-BDP exhibits several notable physical and chemical properties:
Gd-DTPA-BDP has several significant applications in medical imaging:
Gd-DTPA-BDP represents a molecular evolution of the foundational gadolinium-based contrast agent gadopentetate dimeglumine (Gd-DTPA), commercially known as Magnevist®. The compound retains the core gadolinium-chelate complex structure where the Gd³⁺ ion is octacoordinated by the diethylenetriaminepentaacetate (DTPA) ligand. This coordination involves three nitrogen atoms and five oxygen atoms from carboxylate groups, with a ninth coordination site occupied by a labile water molecule essential for proton relaxation enhancement [6] [9]. The "BDP" designation indicates specific chemical modifications to the DTPA backbone, typically involving hydrophobic aromatic or heterocyclic substituents that enhance protein binding or alter biodistribution. These modifications aim to improve relaxivity properties while maintaining the thermodynamic and kinetic stability of the complex [4] [7].
The molecular formula of the parent Gd-DTPA complex is C₁₄H₂₀GdN₃O₁₀, with a molar mass of 547.58 g·mol⁻¹. Gd-DTPA-BDP derivatives share this core structure but incorporate additional functional groups, increasing their molecular weight and altering their physicochemical behavior. As an ionic linear agent, Gd-DTPA-BDP carries a net negative charge ([Gd(DTPA-BDP)]²⁻), balanced by counterions such as meglumine or sodium. This structural characteristic places it in the same broader category as its predecessor but with tailored properties for advanced imaging applications [4] [6].
Table 1: Key Chemical Properties of Gd-DTPA and Its BDP Derivative
Property | Gd-DTPA (Magnevist®) | Gd-DTPA-BDP |
---|---|---|
Core structure | [Gd(DTPA)(H₂O)]²⁻ | [Gd(DTPA-BDP)(H₂O)]²⁻ |
Molecular weight | 547.58 g/mol | >700 g/mol (estimated) |
Charge | Ionic (-2) | Ionic (-2) |
Coordination number | 9 (8 ligand + 1 H₂O) | 9 (8 ligand + 1 H₂O) |
Water exchange rate | ~4.1 × 10⁶ s⁻¹ | Moderately reduced |
Primary modification | None | Hydrophobic moieties |
The development of gadolinium-based contrast agents (GBCAs) began with the pioneering work of Weinmann and colleagues at Schering AG (now Bayer HealthCare) in the early 1980s. Their research focused on identifying stable chelates of paramagnetic ions that could safely enhance magnetic resonance imaging (MRI) contrast. This culminated in the synthesis of gadopentetate dimeglumine (Gd-DTPA), which underwent its first human injection in Berlin on November 10, 1983, as part of Phase I trials [1] [6]. Following extensive clinical trials demonstrating its safety and efficacy, Gd-DTPA received regulatory approval in the United States, Germany, and Japan in 1988, becoming the first commercially available MRI contrast agent [1] [7].
The subsequent three decades witnessed significant evolution in GBCA design, with nine additional agents receiving approval by 2013. These developments were driven by two primary objectives: improving safety profiles and enhancing diagnostic performance. The latter objective led to the creation of agents with higher relaxivity, tissue-specific distribution (e.g., hepatobiliary agents), or blood pool retention. Gd-DTPA-BDP emerges from this innovative lineage as a strategically modified derivative designed to overcome limitations of the parent compound, particularly regarding relaxivity and tissue specificity. The BDP modification represents a deliberate shift toward molecular engineering of contrast agents for specialized applications rather than broad-spectrum use [1] [4] [7].
Table 2: Historical Timeline of Key Developments in GBCAs
Year | Development Milestone | Significance |
---|---|---|
1983 | First human injection of Gd-DTPA | Proof of concept for GBCA safety and efficacy |
1988 | FDA approval of Gd-DTPA (Magnevist®) | First commercial MRI contrast agent |
1989 | Clinical validation in CNS and pediatric tumors | Established clinical utility beyond basic imaging |
2000s | Introduction of high-relaxivity and tissue-specific agents | Expanded diagnostic applications |
2010s | Development of modified derivatives (e.g., Gd-DTPA-BDP) | Focus on molecular engineering for enhanced performance |
Gd-DTPA-BDP addresses several limitations inherent to conventional extracellular fluid agents like Gd-DTPA. Its primary advantage lies in significantly enhanced relaxivity (estimated r₁ = 8-12 mM⁻¹s⁻¹ at 1.5T compared to Gd-DTPA's 3.7-4.1 mM⁻¹s⁻¹), resulting from strategic molecular modifications that slow molecular tumbling rates and optimize water exchange kinetics. This increase translates to superior contrast enhancement at equivalent gadolinium doses or enables dose reduction while maintaining diagnostic image quality [1] [4] [7].
The BDP modification confers altered biodistribution patterns, including prolonged intravascular residence time and potential for targeted imaging applications. This "blood-pool" characteristic enables advanced vascular imaging techniques, including perfusion analysis and angiographic applications requiring sustained vascular enhancement. Furthermore, the hydrophobic components of BDP facilitate interactions with plasma proteins, particularly albumin, further contributing to relaxivity enhancement through the secondary coordination sphere effect [4] [7] [10].
In oncological imaging, Gd-DTPA-BDP demonstrates particular utility for tumor characterization and detection. Preclinical studies of analogous targeted gadolinium complexes have shown enhanced accumulation in neoplastic tissues, including improved visualization of blood-brain barrier penetration in early glioma models. When incorporated into nanoparticle systems (e.g., liposomes, micelles, or dendrimers), Gd-DTPA-BDP serves as an effective payload for molecular imaging applications targeting specific biomarkers overexpressed in malignancies. For example, interleukin-13-conjugated liposomes encapsulating gadolinium chelates have demonstrated improved detection of infiltrative glioma regions not visible with conventional contrast-enhanced MRI [10].
Beyond oncology, Gd-DTPA-BDP derivatives show promise in inflammatory imaging and cartilage evaluation. The extended retention time in tissues with increased vascular permeability allows for improved delineation of inflammatory foci, while the enhanced relaxivity provides superior contrast for evaluating articular cartilage structure and glycosaminoglycan content using techniques analogous to delayed gadolinium-enhanced MRI of cartilage (dGEMRIC) [6] [7].
Table 3: Biomedical Applications of Gd-DTPA-BDP and Derivatives
Application Domain | Mechanism of Advantage | Potential Clinical Impact |
---|---|---|
Neuro-oncology | Enhanced BBB penetration and tumor retention | Earlier detection of infiltrative gliomas |
MR Angiography | Prolonged intravascular phase | High-resolution vascular mapping without rapid imaging |
Tumor characterization | Increased relaxivity and tissue contrast | Improved differentiation of tumor boundaries |
Molecular imaging | Conjugation to targeting moieties (antibodies, peptides) | Specific biomarker detection |
Inflammatory disorders | Enhanced accumulation at sites of vascular permeability | Improved assessment of disease activity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7